molecular formula C9H13NO3 B12917517 1-(Hydroxyethynyl)cyclohexyl carbamate CAS No. 91240-26-5

1-(Hydroxyethynyl)cyclohexyl carbamate

Cat. No.: B12917517
CAS No.: 91240-26-5
M. Wt: 183.20 g/mol
InChI Key: OTJPBEODPXQLRL-UHFFFAOYSA-N
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Description

1-(Hydroxyethynyl)cyclohexyl carbamate is a chemical compound with a unique structure that combines a cyclohexyl ring, a hydroxyethynyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyethynyl)cyclohexyl carbamate can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with ethynyl alcohol to form the hydroxyethynyl derivative, followed by carbamoylation using a suitable carbamoyl chloride or isocyanate. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxyethynyl)cyclohexyl carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbamate moiety can be reduced to form amines.

    Substitution: The hydroxyethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

Scientific Research Applications

1-(Hydroxyethynyl)cyclohexyl carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Hydroxyethynyl)cyclohexyl carbamate involves its interaction with specific molecular targets. The hydroxyethynyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate moiety can act as a prodrug, releasing active amines upon hydrolysis. These interactions can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate
  • trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane

Comparison: 1-(Hydroxyethynyl)cyclohexyl carbamate is unique due to the presence of the hydroxyethynyl group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it different from other similar compounds that may lack this functional group and therefore have different chemical and biological properties .

Properties

CAS No.

91240-26-5

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

[1-(2-hydroxyethynyl)cyclohexyl] carbamate

InChI

InChI=1S/C9H13NO3/c10-8(12)13-9(6-7-11)4-2-1-3-5-9/h11H,1-5H2,(H2,10,12)

InChI Key

OTJPBEODPXQLRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CO)OC(=O)N

Origin of Product

United States

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